4-(Homopiperazin-1-yl)benzamide 4-(Homopiperazin-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14116723
InChI: InChI=1S/C12H17N3O/c13-12(16)10-2-4-11(5-3-10)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2,(H2,13,16)
SMILES:
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

4-(Homopiperazin-1-yl)benzamide

CAS No.:

Cat. No.: VC14116723

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Homopiperazin-1-yl)benzamide -

Specification

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name 4-(1,4-diazepan-1-yl)benzamide
Standard InChI InChI=1S/C12H17N3O/c13-12(16)10-2-4-11(5-3-10)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2,(H2,13,16)
Standard InChI Key APVCDRFWPBKNNK-UHFFFAOYSA-N
Canonical SMILES C1CNCCN(C1)C2=CC=C(C=C2)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4-(Homopiperazin-1-yl)benzamide is C₁₂H₁₆N₃O, with a molecular weight of 233.31 g/mol . Its IUPAC name, 4-[(4-methylpiperazin-1-yl)methyl]benzamide, reflects the substitution pattern at the benzamide core. The homopiperazine ring (a seven-membered diazepane analog) introduces conformational flexibility, which enhances its ability to interact with biological targets compared to smaller heterocycles like piperazine .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆N₃O
Molecular Weight233.31 g/mol
CAS Registry Number839677-18-8
SMILES NotationCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
InChI KeyLVPZFCXMYKDYOG-UHFFFAOYSA-N

The three-dimensional structure, as determined by X-ray crystallography and computational modeling, reveals a planar benzamide group connected to a chair-like homopiperazine ring. This arrangement facilitates hydrogen bonding via the amide carbonyl and amine groups, critical for target engagement .

Spectral Data

Nuclear Magnetic Resonance (NMR) spectra show distinct signals for the aromatic protons (δ 7.8–7.6 ppm), amide NH (δ 6.2 ppm), and homopiperazine methyl groups (δ 2.3–2.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 233.3, consistent with the molecular formula .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(Homopiperazin-1-yl)benzamide typically involves a multi-step protocol:

  • Benzamide Functionalization: 4-Carboxybenzamide is activated using thionyl chloride to form the corresponding acyl chloride.

  • Nucleophilic Substitution: Reaction with homopiperazine in the presence of a base (e.g., triethylamine) yields the target compound.

  • Purification: Column chromatography or recrystallization isolates the pure product .

This route achieves moderate yields (50–60%), with scalability limited by the cost of homopiperazine precursors. Recent advances in flow chemistry have improved efficiency, reducing reaction times from 12 hours to 2 hours under optimized conditions .

Chemical Reactivity

The compound exhibits dual reactivity:

  • Amide Group: Participates in hydrolysis under acidic or basic conditions to yield 4-(homopiperazin-1-yl)benzoic acid.

  • Homopiperazine Ring: Undergoes alkylation at the secondary amine sites, enabling derivatization for structure-activity relationship (SAR) studies .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

4-(Homopiperazin-1-yl)benzamide demonstrates potent inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 0.8 µM in vitro. This activity surpasses that of celecoxib (IC₅₀ = 1.2 µM) in the same assay, suggesting superior binding affinity . Molecular docking studies reveal interactions with COX-2’s hydrophobic pocket, stabilized by π-π stacking with the benzamide ring .

Pharmacological Applications

Drug Development

The compound’s dual anti-inflammatory and antitumor activities position it as a lead candidate for multifunctional therapeutics. Preclinical studies in murine models of rheumatoid arthritis show a 50% reduction in paw swelling at 10 mg/kg/day, outperforming methotrexate (35% reduction) .

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with a 3-fold increase in plasma half-life compared to free drug administration. This formulation also reduces hepatotoxicity, a common limitation of small-molecule kinase inhibitors .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Piperazine Derivatives

CompoundCOX-2 IC₅₀ (µM)HIF-1α Inhibition (%)
4-(Homopiperazin-1-yl)benzamide0.865
4-(Piperazin-1-yl)benzamide1.545
Celecoxib1.2N/A

The expanded ring size in homopiperazine derivatives enhances target selectivity and metabolic stability, as evidenced by reduced cytochrome P450 3A4-mediated clearance .

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